N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide
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Overview
Description
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the synaptic degradation of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound likely interacts with AChE by inhibiting its activity This inhibition prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway by modulating the activity of AChE This modulation can lead to an increase in acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic neurotransmission and impacting various cognitive processes
Pharmacokinetics
Some studies suggest that it exhibits an acceptable pharmacokinetic profile . Factors such as its predicted aqueous solubility (QPlogS) and predicted human oral absorption have been calculated, indicating potential bioavailability
Result of Action
The inhibition of AChE by this compound can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission . This enhancement may have various effects at the molecular and cellular levels, possibly impacting cognitive processes such as memory.
Biochemical Analysis
Biochemical Properties
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide plays a significant role in biochemical reactions. It has been shown to interact with several enzymes and proteins, including acetylcholinesterase and alpha1-adrenergic receptors . The interaction with acetylcholinesterase suggests its potential as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound’s binding to alpha1-adrenergic receptors indicates its potential use in treating cardiovascular and neurological disorders.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of enzymes involved in oxidative stress, such as glutathione S-transferase and glutathione peroxidase . Additionally, it has been reported to impact the expression of genes related to neuroprotection and inflammation, thereby influencing cell function and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound acts as an inhibitor of acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, the compound’s interaction with alpha1-adrenergic receptors involves binding to the receptor’s ligand-binding domain, resulting in the modulation of receptor activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its neuroprotective effects, reducing oxidative stress and inflammation in neuronal cells. These findings suggest that the compound’s beneficial effects are sustained over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve cognitive function and reduce neurotoxicity in animal models of Alzheimer’s disease . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different pharmacological properties and contribute to the overall effects of the compound. Additionally, the compound’s interaction with glutathione S-transferase and other antioxidant enzymes suggests its role in modulating oxidative stress and maintaining cellular redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with organic anion transporters and multidrug resistance proteins, facilitating its uptake and distribution . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria of neuronal cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of the compound in mitochondria suggests its involvement in modulating mitochondrial function and protecting against mitochondrial dysfunction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide typically involves multiple steps, starting with the formation of the piperazine ring. The process may include the following steps:
Formation of Piperazine Derivative: The piperazine ring is formed by reacting 2-methoxyaniline with an appropriate alkylating agent.
Sulfonylation: The piperazine derivative is then treated with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Naphthalene-2-carboxamide: Finally, the sulfonylated piperazine is coupled with naphthalene-2-carboxamide under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Sulfonyl Oxides: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of new chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and industrial processes.
Comparison with Similar Compounds
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)quinoline-2-carboxamide
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)indole-2-carboxamide
Uniqueness: N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide stands out due to its unique naphthalene core, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-31-23-9-5-4-8-22(23)26-13-15-27(16-14-26)32(29,30)17-12-25-24(28)21-11-10-19-6-2-3-7-20(19)18-21/h2-11,18H,12-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQPFGEKACRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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